molecular formula C27H32INO5S B13439727 Tosylethyl-PE2I

Tosylethyl-PE2I

Cat. No.: B13439727
M. Wt: 609.5 g/mol
InChI Key: SQGRXYKIZHYFAS-NAXSYGQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tosylethyl-PE2I is a compound synthesized from Ecgonidine Methyl Ester, which is a metabolite of Cocaine. It is known for its applications in scientific research, particularly in the field of positron emission tomography (PET) imaging. The compound is characterized by its stability and hygroscopic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tosylethyl-PE2I is synthesized through a multi-step process. The initial stage involves the reaction of C18H22INO2 with tetra(n-butyl)ammonium hydroxide in water and toluene at room temperature for approximately 10 minutes. This is followed by the reaction with 1,2-bis-tosyloxyethane in acetonitrile at room temperature for 2 hours .

Industrial Production Methods: The industrial production of this compound involves a fully automated and GMP-compliant production procedure using a commercially available radiosynthesis module, such as the GE TRACERLab FX2 N. This method ensures a high radiochemical yield and the production of a sterile and pyrogen-free product .

Scientific Research Applications

Tosylethyl-PE2I is primarily used in the field of PET imaging. It serves as a precursor for the synthesis of [18F]FE-PE2I, a radiotracer that has shown promising properties for in vivo PET imaging of the dopamine transporter. This application is particularly valuable in the study of neurodegenerative disorders such as Parkinson’s disease .

Mechanism of Action

The mechanism of action of Tosylethyl-PE2I involves its role as a precursor in the synthesis of [18F]FE-PE2I. The dopamine transporter is a plasma membrane protein expressed exclusively on presynaptic dopaminergic neurons in the central nervous system. It is responsible for regulating the synaptic concentration of dopamine by transporting it out of the synaptic cleft into the neurons .

Comparison with Similar Compounds

Similar Compounds:

  • [18F]FE-PE2I
  • Desmethyl-PE2I
  • [123I]FP-CIT (DaTSCAN)

Uniqueness: Tosylethyl-PE2I is unique due to its specific application as a precursor in the synthesis of [18F]FE-PE2I, which has high affinity and selectivity for the dopamine transporter, excellent brain permeability, and favorable metabolism. This makes it a valuable tool for PET imaging in the study of neurodegenerative disorders .

Properties

Molecular Formula

C27H32INO5S

Molecular Weight

609.5 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyloxyethyl (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C27H32INO5S/c1-19-4-8-21(9-5-19)24-18-22-10-13-25(29(22)15-3-14-28)26(24)27(30)33-16-17-34-35(31,32)23-11-6-20(2)7-12-23/h3-9,11-12,14,22,24-26H,10,13,15-18H2,1-2H3/b14-3+/t22-,24+,25+,26-/m0/s1

InChI Key

SQGRXYKIZHYFAS-NAXSYGQJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OCCOS(=O)(=O)C4=CC=C(C=C4)C)N3C/C=C/I

Canonical SMILES

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OCCOS(=O)(=O)C4=CC=C(C=C4)C)N3CC=CI

Origin of Product

United States

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